molecular formula C20H20N2O4 B11801150 4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-3-ethoxybenzaldehyde

4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-3-ethoxybenzaldehyde

Cat. No.: B11801150
M. Wt: 352.4 g/mol
InChI Key: VSCMPAYNHNWZDS-UHFFFAOYSA-N
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Description

4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-3-ethoxybenzaldehyde is an organic compound that features a complex structure with multiple functional groups

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

4-[[3-(2,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]-3-ethoxybenzaldehyde

InChI

InChI=1S/C20H20N2O4/c1-4-24-18-10-15(11-23)6-8-17(18)25-12-19-21-20(22-26-19)16-7-5-13(2)9-14(16)3/h5-11H,4,12H2,1-3H3

InChI Key

VSCMPAYNHNWZDS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC2=NC(=NO2)C3=C(C=C(C=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-3-ethoxybenzaldehyde typically involves multiple steps. One common method includes the formation of the oxadiazole ring through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-3-ethoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-3-ethoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-3-ethoxybenzaldehyde is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or binding to receptors, thereby modulating biological pathways. Further research is needed to elucidate the exact mechanisms and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-3-methoxybenzaldehyde
  • 4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-3-ethoxybenzoic acid
  • 4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-3-ethoxybenzyl alcohol

Uniqueness

The uniqueness of 4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-3-ethoxybenzaldehyde lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-3-ethoxybenzaldehyde is a complex organic compound notable for its potential biological activities. This article examines the compound's structure, synthesis, and biological properties, emphasizing its antimicrobial and anticancer effects.

Chemical Structure and Synthesis

The compound features several significant functional groups:

  • Oxadiazole Ring : A five-membered heterocyclic structure that contributes to the compound's biological activity.
  • Methoxy Group : Enhances lipophilicity, potentially improving cell membrane penetration.
  • Benzaldehyde Moiety : Known for various biological activities.

The synthesis typically involves multiple steps requiring precise control of reaction conditions. Key reactions include oxidation, reduction, and substitution processes, as summarized in the table below:

Reaction TypeReagentsConditions
OxidationKMnO4, CrO3Aqueous or acidic medium
ReductionNaBH4, LiAlH4Methanol or dry ether
SubstitutionNaH, KOtBuAprotic solvents (DMSO, THF)

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial activity . The proposed mechanism includes:

  • Disruption of bacterial cell membranes.
  • Inhibition of key metabolic enzymes.

Anticancer Properties

The compound also shows promise as an anticancer agent . Mechanisms of action may involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation through modulation of specific signaling pathways.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of related compounds. For example:

  • Benzimidazole Derivatives : Similar compounds have demonstrated significant inhibition against acetylcholinesterase and butyrylcholinesterase, with IC50 values ranging from 0.050 µM to 25.30 µM . These findings suggest that modifications in the oxadiazole ring can enhance biological activity.
  • Oxadiazole-Based Compounds : Research indicates that compounds containing oxadiazole rings show diverse biological effects including antifungal and anticancer properties . The unique combination of functional groups in this compound may provide similar or enhanced effects.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial. Interaction studies may include:

  • Molecular Dynamics Simulations : To predict binding affinities with target proteins.
  • In Vitro Assays : To evaluate the efficacy against various microbial strains and cancer cell lines.

Comparative Analysis with Similar Compounds

Several structurally similar compounds were analyzed for their biological properties:

Compound NameStructural FeaturesUnique Aspects
3-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-oneContains a triazole ringKnown for diverse biological effects
5-Aryl-1,3,4-Oxadiazol-2-Ylthioalkanoic AcidsFeatures an oxadiazole with thioalkanoic acidPotent inhibitors in gene transcription
3-(3-(2,6-Difluorophenyl)-1,2,4-Oxadiazol-5-Yl)methoxy)benzaldehydeSimilar oxadiazole structure but with fluorine substitutionPotentially different reactivity due to fluorine

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